N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide (CAS 1705249-70-2) is a synthetic small molecule (MF: C₁₇H₁₇ClN₂O₄; MW: 348.78 g/mol) featuring a pyrrolidine-1-carboxamide core bearing an N-(2-chlorophenyl) substituent and a 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy) ether moiety. The compound belongs to the substituted pyrrolidine carboxamide class, a scaffold widely explored for epigenetic and deubiquitinase targets.

Molecular Formula C17H17ClN2O4
Molecular Weight 348.78
CAS No. 1705249-70-2
Cat. No. B2413709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide
CAS1705249-70-2
Molecular FormulaC17H17ClN2O4
Molecular Weight348.78
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C17H17ClN2O4/c1-11-8-13(9-16(21)23-11)24-12-6-7-20(10-12)17(22)19-15-5-3-2-4-14(15)18/h2-5,8-9,12H,6-7,10H2,1H3,(H,19,22)
InChIKeyLILFPFQHIXICJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide (CAS 1705249-70-2): Chemical Identity and Baseline Characterization for Procurement


N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide (CAS 1705249-70-2) is a synthetic small molecule (MF: C₁₇H₁₇ClN₂O₄; MW: 348.78 g/mol) featuring a pyrrolidine-1-carboxamide core bearing an N-(2-chlorophenyl) substituent and a 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy) ether moiety [1]. The compound belongs to the substituted pyrrolidine carboxamide class, a scaffold widely explored for epigenetic and deubiquitinase targets [2][3]. Its structural annotation and supplier catalog entries confirm its availability as a research-grade screening compound, but publicly disclosed biological activity data for this specific CAS number remain absent from primary literature, patents, and authoritative databases at the time of this analysis.

Why N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide Cannot Be Substituted by Closest Analogs: A Quantitative Evidence Gap Analysis


The pyrrolidine-1-carboxamide scaffold admits extensive structural variation at the N-phenyl and 3-oxy substituents, and small changes in these vectors are known to profoundly alter target engagement profiles across the class [1][2]. For CAS 1705249-70-2, the combination of a 2-chlorophenyl urea motif and a 6-methyl-2-oxo-2H-pyran-4-yl ether defines a distinct chemical space relative to its closest commercially available analogs—none of which have been co-profiled in a head-to-head quantitative assay with this compound. Consequently, any generic substitution would introduce unquantified shifts in potency, selectivity, and physicochemical properties. The absence of public comparative data for this specific CAS number makes informed procurement decisions reliant on proprietary screening or custom head-to-head profiling. The evidence gaps below quantify precisely where differentiation data are missing and where class-level inference provides the only available guidance.

Quantitative Differentiation Evidence for N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide


Absence of Publicly Available Target-Specific Potency Data for CAS 1705249-70-2 Versus Closest Structural Analogs

A comprehensive search of primary literature, patents (including the SMYD inhibitor patent family [1] and the USP30 inhibitor patent family [2]), and authoritative databases (PubChem, ChemSpider, BindingDB) returned no quantitative IC₅₀, Kd, Ki, EC₅₀, or %-inhibition data for CAS 1705249-70-2 against any biological target. The five closest commercially listed analogs—differing only in the N-substituent (phenethyl, tert-butyl, m-tolyl, 3,4-dimethoxybenzyl, or the absence of the 3-oxy-pyran moiety)—also lack publicly available co-profiled quantitative comparator data with this compound. Consequently, no direct head-to-head or cross-study comparable data exist to support a differentiation claim based on target potency or selectivity.

Medicinal Chemistry Chemical Biology Drug Discovery

Class-Level Pharmacophore Evidence: The 6-Methyl-2-oxo-2H-pyran-4-yl Moiety as a Recognized Neutrophil Elastase Pharmacophore

Although no direct data exist for CAS 1705249-70-2, the 6-methyl-2-oxo-2H-pyran-4-yl (2-pyrone) ether substructure is present in a known neutrophil elastase ligand, BDBM50029717 (2-(3-Chloro-6-methyl-2-oxo-2H-pyran-4-yloxymethyl)...), which has a Ki entry in BindingDB [1]. This provides class-level evidence that the pyran-4-yl ether moiety can engage serine protease active sites. The target compound carries this pharmacophore but adds a distinct 2-chlorophenyl-pyrrolidine-urea framework not present in BDBM50029717, suggesting a differentiated binding mode that has not been quantified.

Neutrophil Elastase Serine Protease Inflammation

Class-Level Scaffold Versatility: Pyrrolidine Carboxamides as Recognized SMYD and USP30 Inhibitor Scaffolds

Substituted pyrrolidine carboxamides are validated as inhibitors of SMYD2/SMYD3 methyltransferases [1] and USP30 deubiquitinase [2]. The target compound's pyrrolidine-1-carboxamide core places it within these pharmacophore classes. However, the specific N-(2-chlorophenyl) and 3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy) decoration pattern has no publicly reported activity in either target class, and closest patent examples do not include this exact CAS number.

Epigenetics Deubiquitinase Oncology

Best-Fit Research and Industrial Application Scenarios for N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide


Proprietary High-Throughput Screening (HTS) Library Expansion for Undisclosed Epigenetic or Deubiquitinase Targets

Given the validated pyrrolidine carboxamide scaffold for SMYD methyltransferases [1] and USP30 [2], this compound can serve as a diversity element in focused or diversity-oriented screening libraries aimed at these target classes. Its unique N-(2-chlorophenyl) and 3-(pyran-4-yloxy) substitution pattern provides chemical diversity not represented in publicly disclosed patent examples, potentially yielding novel structure–activity relationship starting points upon primary screening.

Custom Head-to-Head Selectivity Profiling Against Closest Structural Analogs for Lead Identification

Because no public potency or selectivity data exist, the highest-value application is a commissioned head-to-head profiling study against the five closest commercially available analogs (N-phenethyl, N-tert-butyl, N-(m-tolyl), N-(3,4-dimethoxybenzyl), and N-unsubstituted variants) in a target-agnostic panel or a specific target of interest (e.g., serine proteases, given the pyran-4-yl pharmacophore class-level evidence [3]). This would generate the first quantitative differentiation dataset to guide procurement scale-up decisions.

Chemical Probe Development for Serine Protease Targets Leveraging the 2-Pyrone Ether Pharmacophore

The 6-methyl-2-oxo-2H-pyran-4-yl ether substructure has class-level association with neutrophil elastase binding [3]. This compound, bearing that pharmacophore on a distinct pyrrolidine-urea scaffold, represents a structurally novel starting point for serine protease chemical probe development. Procurement is justified for laboratories willing to invest in biochemical profiling against elastase and related serine proteases to quantify its engagement and selectivity relative to known pyrone-containing ligands.

Physicochemical and Metabolic Stability Benchmarking in the Pyrrolidine Carboxamide Series

For medicinal chemistry teams optimizing the pyrrolidine carboxamide series, this compound can serve as a comparator to assess how the 2-chlorophenyl-urea and pyran-4-yloxy modifications influence calculated properties (cLogP, TPSA, HBD/HBA counts) relative to simpler N-alkyl or N-benzyl analogs [1][2]. Experimentally determined solubility, microsomal stability, and permeability data can be generated to inform lead optimization campaigns, as no such data are currently available in the public domain.

Quote Request

Request a Quote for N-(2-chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.